

functionalization of trans-4-(Bromomethyl)cyclohexanamine for PROTAC linkers

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Compound of Interest

Compound Name: *trans-4-(Bromomethyl)cyclohexanamine*
Cat. No.: B12287379

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Application Note: Functionalization of **trans-4-(Bromomethyl)cyclohexanamine** for PROTAC Linker Design

Abstract

This application note details the strategic functionalization of **trans-4-(Bromomethyl)cyclohexanamine** (CAS: 142416-20-8) as a rigid linker scaffold in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible polyethylene glycol (PEG) or alkyl chains, the trans-cyclohexane motif restricts conformational entropy, potentially improving cell permeability and ternary complex stability. This guide provides validated protocols for orthogonal protection, nucleophilic substitution (

), and "click" chemistry functionalization, ensuring high-fidelity synthesis of heterobifunctional degraders.

Introduction: The "Linkerology" of Rigidity

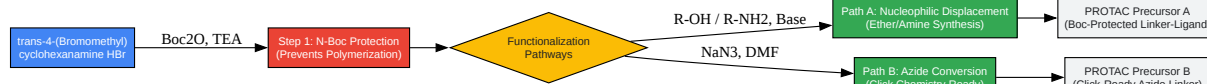
In PROTAC design, the linker is not merely a passive connector; it determines the spatial orientation of the Target Protein (POI) relative to the E3 Ligase.[1]

- The Entropy Problem: Flexible linkers (PEG/Alkyl) suffer from high entropic penalties upon binding. They can also wrap around the ligand, masking binding sites ("collapsed conformation").
- The Cyclohexane Solution: The trans-1,4-cyclohexane scaffold introduces defined directionality (vector) and rigidity. This reduces the entropic cost of ternary complex formation and lowers the Topological Polar Surface Area (TPSA), often enhancing oral bioavailability compared to PEG chains of similar length.
- Chemical Utility: **trans-4-(Bromomethyl)cyclohexanamine** possesses two distinct reactive handles:
 - Primary Amine (): A nucleophile for amide coupling or reductive amination.
 - Alkyl Bromide (): An electrophile for displacement.

Strategic Planning & Retrosynthesis

To utilize this scaffold effectively, one must prevent intermolecular polymerization (self-alkylation where the amine attacks the bromide of another molecule). Therefore, orthogonal protection is the mandatory first step.

Diagram 1: Strategic Workflow for Linker Functionalization



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Caption: Divergent synthesis pathways starting from the N-protection of the precursor to prevent self-polymerization.

Experimental Protocols

Protocol A: N-Boc Protection (The Foundation)

Purpose:[1][2] To mask the nucleophilic amine, allowing the bromide to be reacted without side reactions.

Reagents:

- **trans-4-(Bromomethyl)cyclohexanamine** hydrobromide (1.0 eq)
- Di-tert-butyl dicarbonate () (1.1 eq)
- Triethylamine (TEA) (2.5 eq) or DIPEA
- Dichloromethane (DCM) or THF (anhydrous)

Procedure:

- Dissolution: Suspend the starting amine hydrobromide in DCM () at under inert atmosphere ().

- Base Addition: Add TEA dropwise. The suspension should clear as the free base is liberated.
- Protection: Add

(dissolved in minimal DCM) dropwise over 15 minutes.
- Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; disappearance of free amine spot).
- Workup: Wash with

(to remove unreacted amine/TEA), followed by saturated

and brine. Dry over

.
- Purification: Silica gel chromatography (Hexanes/EtOAc).

QC Check:

should show a singlet

(9H, Boc) and maintain the doublet

(

).

Protocol B: Ether Linkage via Displacement

Purpose: To attach the linker to a phenolic E3 ligase ligand (e.g., VHL ligand or Thalidomide derivative) or POI ligand.

Reagents:

- N-Boc-**trans-4-(bromomethyl)cyclohexanamine** (from Protocol A) (1.2 eq)
- Phenolic Ligand (e.g., 4-Hydroxy-Thalidomide) (1.0 eq)
- Cesium Carbonate (

) (2.0 eq) or

- Potassium Iodide (KI) (0.1 eq, catalytic Finkelstein)
- DMF (anhydrous)

Procedure:

- Activation: Dissolve the Phenolic Ligand and
in DMF (
). Stir at RT for 30 min to generate the phenoxide anion.
- Addition: Add the N-Boc-bromide linker. Add catalytic KI to accelerate the reaction (converts
to
in situ, a better leaving group).
- Heating: Heat to
for 12–18 hours. Note: Higher temperatures may degrade the Boc group.
- Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF).
- Purification: Flash chromatography.

Mechanism Insight:

is preferred over

in DMF because the larger Cesium cation improves the solubility of the carbonate and the nucleophilicity of the phenoxide ("Cesium Effect").

Protocol C: Conversion to Azide (Click-Ready)

Purpose: To create a "Click" chemistry handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

- N-Boc-**trans-4-(bromomethyl)cyclohexanamine** (1.0 eq)
- Sodium Azide () (1.5 eq)
- DMF or DMSO

Procedure:

- Reaction: Dissolve the N-Boc-bromide in DMF. Add .
- Conditions: Heat to for 4–6 hours. Caution: Azides are potentially explosive. Do not concentrate to dryness with heat; use a rotary evaporator with a shield.
- Workup: Dilute with water, extract with or EtOAc.
- Usage: The resulting crude azide is often pure enough for the subsequent Click reaction without chromatography.

Data Summary & Troubleshooting

Table 1: Solvent & Base Selection Guide for Coupling

Nucleophile Type	Recommended Base	Solvent	Temperature	Notes
Phenol (Ar-OH)		DMF / DMAc		"Cesium Effect" enhances yield.
Aliphatic Amine	DIPEA /	ACN / DMF	RT	Avoid over-alkylation; use excess amine.
Thiol (R-SH)		Acetone / ACN	RT	Very fast; susceptible to oxidation (disulfide).

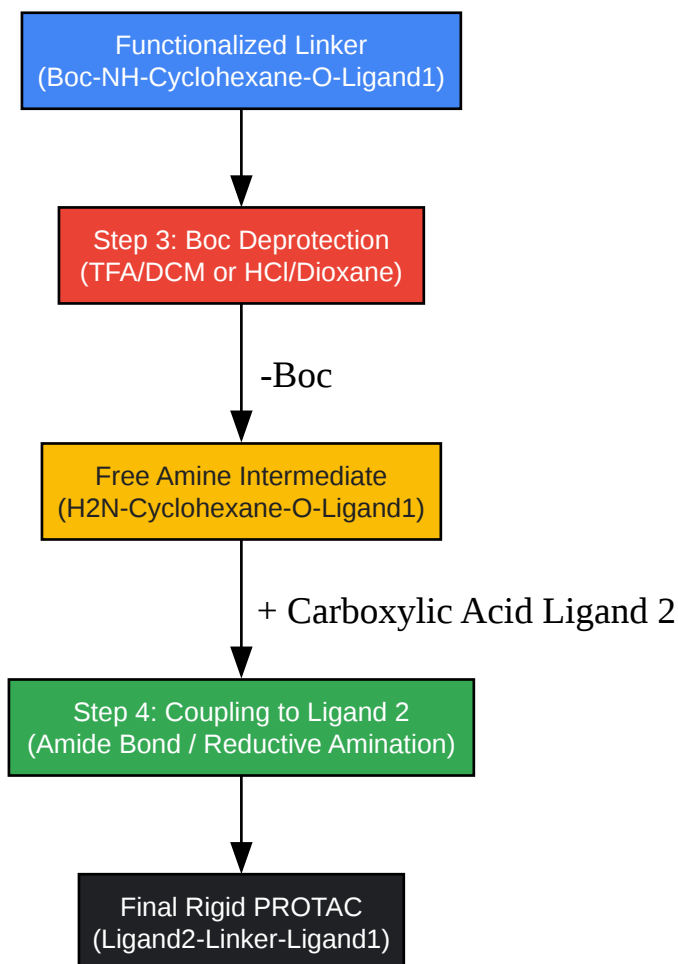
Troubleshooting Guide

- Issue: Low Yield in coupling.
 - Cause: Steric hindrance of the cyclohexane ring or poor leaving group quality.
 - Solution: Add 10 mol% tetrabutylammonium iodide (TBAI) or KI. Increase temp to (monitor Boc stability).
- Issue: Boc Deprotection during reaction.
 - Cause: Reaction medium too acidic or temperature too high ().
 - Solution: Ensure anhydrous conditions; switch to Cbz protection if higher temps are required.
- Issue: Poor Solubility.
 - Cause: Rigid cyclohexane makes the intermediate very lipophilic.

- Solution: Use DCM/MeOH mixtures for chromatography.

Pathway Visualization: PROTAC Assembly

Diagram 2: Logic Flow for PROTAC Assembly using Rigid Linkers



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Caption: Final assembly steps converting the functionalized linker into the bioactive PROTAC.

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- [2. Current strategies for the design of PROTAC linkers: a critical review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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